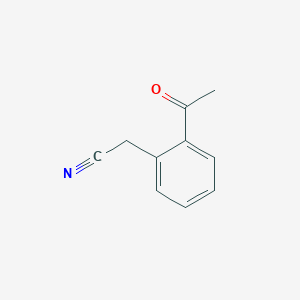

2-Acetylphenylacetonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

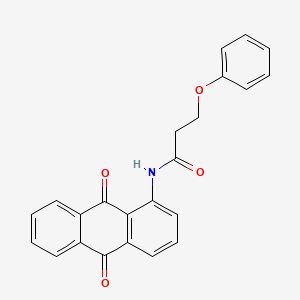

2-Acetylphenylacetonitrile, also known as ALPHA-ACETYLPHENYLACETONITRILE, is a chemical compound with the molecular formula C10H8NO . It has a molecular weight of 158.18 . It is also known as 2-Phenylacetoacetonitrile .

Synthesis Analysis

Acetonitrile is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . A novel method for the synthesis of phenylacetonitrile by amination of styrene oxide catalyzed by a bimetallic catalyst Zn 30.1 Cr 4.3 /γ-Al 2 O 3 was established .Molecular Structure Analysis

The molecular structure of 2-Acetylphenylacetonitrile can be analyzed using various tools such as a structural formula editor and a 3D model viewer . Advanced computational insights can also be used for integrated structural, functional, and ADMET analysis .Chemical Reactions Analysis

The chemical reactions involving 2-Acetylphenylacetonitrile can be analyzed using various techniques such as NMR, FTIR, Raman, UV-Vis, and MS (GC) .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Acetylphenylacetonitrile include a melting point of 92-94 °C (lit.) . More detailed properties can be analyzed using various techniques such as dynamic mechanical analysis (DMA) and other physico-chemical material properties analysis methods .Wissenschaftliche Forschungsanwendungen

1. Novel Photochemical Hydrolysis to Amides

2-Acetylphenylacetonitrile has been studied for its potential in novel photochemical reactions. A study by Lu, Bovonsombat, & Agosta (1996) demonstrated that irradiation of o-acetylphenylacetonitriles leads to photohydrolysis, resulting in the formation of ketal amides. This study highlights the unique reactivity of 2-acetylphenylacetonitrile under specific conditions, expanding its potential applications in synthetic organic chemistry.

2. Antitumor Activity of Derivatives

In the realm of medicinal chemistry, derivatives of 2-acetylphenylacetonitrile have been synthesized and evaluated for their antitumor properties. For instance, Khalifa & Algothami (2020) reported the synthesis of novel 2-aminothiophene derivatives using 2-acetylphenylacetonitrile, which demonstrated inhibitory effects on human tumor cell lines. These findings indicate the potential utility of 2-acetylphenylacetonitrile derivatives in developing new antitumor agents.

3. Biocatalysis in Non-Traditional Media

In the field of biocatalysis, 2-acetylphenylacetonitrile has been employed in non-conventional media. Rodríguez, Gonzalo, Pazmiño, Fraaije, & Gotor (2008) explored the enantioselective resolution of racemic ketones using phenylacetone monooxygenase in the presence of organic cosolvents. This study showcases the potential of 2-acetylphenylacetonitrile in facilitating enzyme-catalyzed reactions under diverse conditions.

4. Role in Solvent Chemistry

2-Acetylphenylacetonitrile's impact extends to solvent chemistry as well. Research by Alvarez, Llerena Suster, & McCarthy (2014) revealed that acetonitrile, a closely related compound, is an ideal solvent for various organic reactions and is significant in the study of protein behavior in solvent media using computational methods. These insights are crucial for understanding the solvent properties of related nitriles, including 2-acetylphenylacetonitrile.

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(2-acetylphenyl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-8(12)10-5-3-2-4-9(10)6-7-11/h2-5H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDISFSKYAUGJBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Acetylphenylacetonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(1-benzylpiperidin-4-yl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2448596.png)

![1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-[6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propan-1-one](/img/structure/B2448597.png)

![[(3S,4R)-3-Amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-(1-phenylcyclopentyl)methanone;hydrochloride](/img/structure/B2448601.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methoxybenzamide](/img/structure/B2448603.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(3-methylthiophen-2-yl)propanamide](/img/structure/B2448606.png)

![N-(2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)oxy)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2448614.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2448615.png)